2,4-Diethoxytoluene
Description
2,4-Diethoxytoluene is an aromatic compound with a toluene backbone substituted by ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions and a methyl (-CH₃) group at the 1-position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol (inferred from analogs like 3,5-Diethoxytoluene ). The ethoxy groups enhance solubility in polar organic solvents compared to non-polar analogs like ethylbenzene .
Synthesis typically involves Friedel-Crafts alkylation or ethoxylation reactions. For example, succinic anhydride reacts with substituted diethoxytoluenes in the presence of AlCl₃ to yield derivatives like γ-oxobenzenebutanoic acids .
Properties
CAS No. |
57121-82-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,4-diethoxy-1-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)11(8-10)13-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
UAKLAMRGOJLCEP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Diethoxytoluene
Key Differences :
Methoxy vs. Ethoxy Derivatives
| Compound | Functional Groups | Key Characteristics |
|---|---|---|
| 2,5-Dimethoxytoluene | 2,5-methoxy | Smaller methoxy groups reduce steric hindrance, increasing reaction rates in SN₂ mechanisms. Melting point: 44–48°C . |
| 4-Methoxytoluene | 4-methoxy | Less electron-donating than ethoxy, reducing ring activation. Used in deuterated forms (e.g., 4-Methoxy(toluene-d7)) for NMR studies . |
Key Differences :
- Steric Effects : Ethoxy groups are bulkier, slowing reactions requiring planar transition states.
- Electronic Effects : Ethoxy’s stronger electron-donating ability increases ring activation compared to methoxy .
Halogenated and Alkylated Analogs
Key Differences :
Comparison :
- Substitution patterns dictate biological activity. Para-ethoxy groups (as in 2,4-isomers) enhance metabolic stability compared to meta-substituted analogs .
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